Androst-4-ene-3,17-diyl diacetate
Description
Chemical Structure and Properties
Androst-4-ene-3,17-diyl diacetate (CAS 2098-51-3) is a synthetic steroid derivative with the molecular formula C₂₃H₃₂O₅ and a molecular weight of 388.50 g/mol . Its structure features a steroidal backbone with a double bond at the C4 position, acetylated hydroxyl groups at C3 and C17, and a ketone at C3 (see SMILES: CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C) . Key physicochemical properties include:
- Hydrogen bond acceptors: 5
- Rotatable bonds: 4
- Topological polar surface area: 69.7 Ų
- LogP (hydrophobicity): 3.2 .
Synthesis The compound is synthesized via acetylation of the corresponding diol precursor, androst-4-ene-3β,17β-diol, using acetic anhydride and a catalyst like 4-dimethylaminopyridine (DMAP). Typical reaction conditions involve refluxing in pyridine, followed by purification via column chromatography, yielding ~65% of the diacetate product .
Properties
CAS No. |
4136-03-2 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h13,17-21H,5-12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
FKDRTPPOFBKQAT-FQJIPJFPSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Functional Differences
Metabolic Stability: The diacetate’s acetyl groups enhance lipophilicity, prolonging systemic circulation compared to AD (a ketone) .
Biotransformation Pathways :
- In microbial systems (e.g., Mycobacterium neoaurum), AD is a key intermediate in steroid degradation, whereas the diacetate is resistant to side-chain cleavage due to ester protection at C3 and C17 .
- The C5 double bond in Androst-5-en-3β,17β-diyl diacetate alters substrate specificity in cytochrome P450-mediated oxidation compared to the C4 isomer .
Pharmacological Applications: 4-Methoxy-androst-4-ene-3,17-dione (a non-esterified analog) is used in lab settings but lacks the diacetate’s enhanced membrane permeability . Nandrolone cypionate (CAS 7207-92-3), a C17-propionate ester, demonstrates longer half-life than the diacetate due to its larger ester group .
Research Implications and Gaps
- Bioconversion Efficiency: The diacetate’s resistance to microbial degradation (vs.
- Structural Optimization : Comparisons with nandrolone esters suggest that varying ester chain lengths (e.g., cypionate, enanthate) could further modulate the diacetate’s pharmacokinetics .
- Safety Data : Toxicity profiles for the diacetate remain understudied; existing data for analogs (e.g., 4-methoxy-androst-4-ene-3,17-dione ) highlight the need for rigorous hazard testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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